molecular formula C21H26N2O4 B4110380 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine

1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B4110380
M. Wt: 370.4 g/mol
InChI Key: PXFQCCSZIGCDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as MPPIP, is a novel drug compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPPIP is a piperazine derivative that has been synthesized through a multi-step process and has been found to have a unique mechanism of action. In

Mechanism of Action

The exact mechanism of action of 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7). mGluR7 is a G protein-coupled receptor that plays a role in regulating neurotransmitter release and synaptic plasticity. By blocking the activity of mGluR7, this compound has been found to modulate the release of neurotransmitters such as glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. In addition, this compound has been found to reduce the release of glutamate, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It has a high selectivity for mGluR7, which makes it a useful tool for studying the role of mGluR7 in various physiological processes. This compound is also relatively stable and can be administered orally or intraperitoneally. However, there are also limitations to using this compound in lab experiments. It has a short half-life, which may require frequent dosing, and its effects may be influenced by various factors such as age, sex, and genetic background.

Future Directions

There are several future directions for research on 1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration route for this compound and to investigate its long-term effects on neuronal function and survival. Another area of interest is its potential use in the treatment of drug addiction. Further studies are needed to investigate the underlying mechanisms of this compound's effects on drug-seeking behavior and to determine its potential as a therapeutic agent. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosing and administration route for this compound and to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a novel drug compound that has gained attention in the scientific research community due to its potential therapeutic applications. It has been found to have neuroprotective and anxiolytic effects and has been studied for its potential use in the treatment of neurodegenerative diseases and drug addiction. This compound acts as a selective antagonist of mGluR7 and has various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations, and further studies are needed to investigate its safety and efficacy in humans.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has shown potential therapeutic applications in various scientific research fields. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders. In addition, this compound has been studied for its potential use in the treatment of drug addiction and has been found to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-16(27-18-10-8-17(25-2)9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)26-3/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFQCCSZIGCDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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